

Technical Guide: Azido-PEG3-chloroacetamide in Bioconjugation and Drug Development

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Compound of Interest

Compound Name: Azido-PEG3-chloroacetamide

Cat. No.: B11837928

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Azido-PEG3-chloroacetamide**, a heterobifunctional linker critical for advanced applications in bioconjugation, chemical biology, and the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, detailed experimental protocols for its core applications, and visual representations of relevant workflows and mechanisms.

Core Compound Data

Azido-PEG3-chloroacetamide is a versatile chemical tool featuring a polyethylene glycol (PEG) spacer that enhances solubility and provides spatial separation between conjugated molecules. Its two key functional groups, an azide and a chloroacetamide moiety, enable sequential and orthogonal conjugation reactions.

A summary of its key quantitative data is presented in the table below.

Property	Value	Source(s)
CAS Number	604766-23-6	[1] [2]
Molecular Weight	294.74 g/mol	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₉ ClN ₄ O ₄	[1] [2]

Key Applications and Reaction Mechanisms

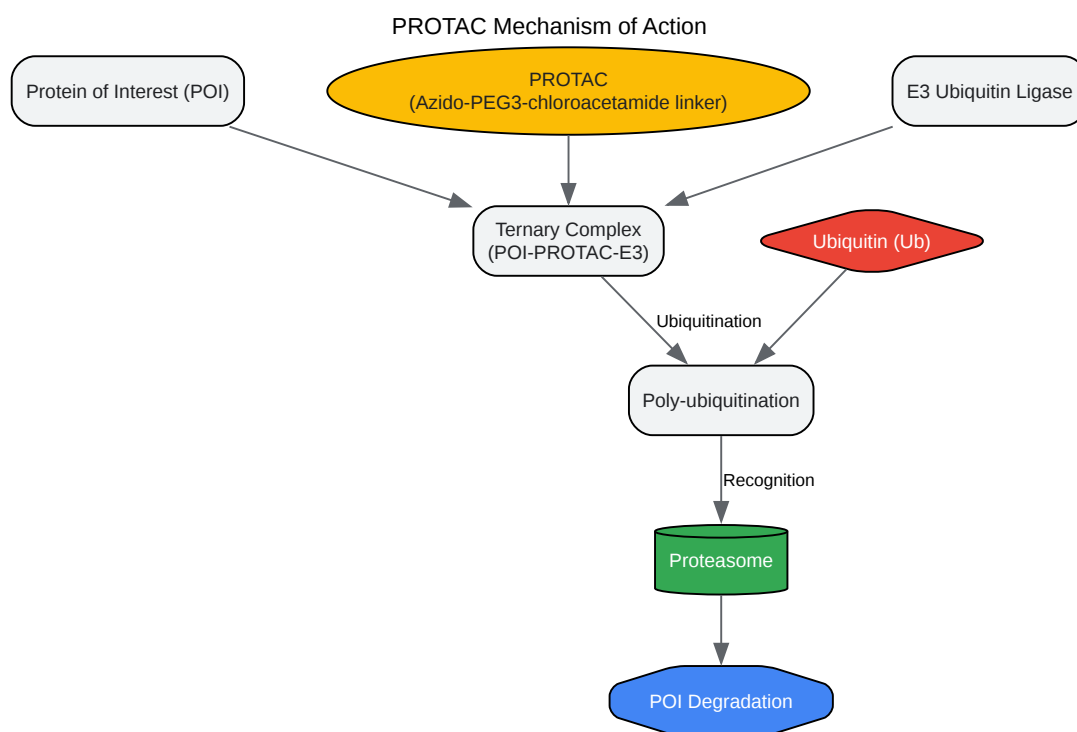
Azido-PEG3-chloroacetamide is primarily utilized in two key areas:

- **PROTAC Synthesis:** As a linker, it connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, forming a PROTAC that induces the degradation of the POI.^[2]
- **Bioconjugation:** It facilitates the labeling and modification of biomolecules such as proteins, peptides, and antibodies.^[4]

The utility of this linker stems from the distinct reactivity of its terminal groups:

- The azide group reacts with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.^{[5][6]}
- The chloroacetamide group is a thiol-reactive moiety that forms a stable thioether bond with cysteine residues in proteins and peptides.^[7]

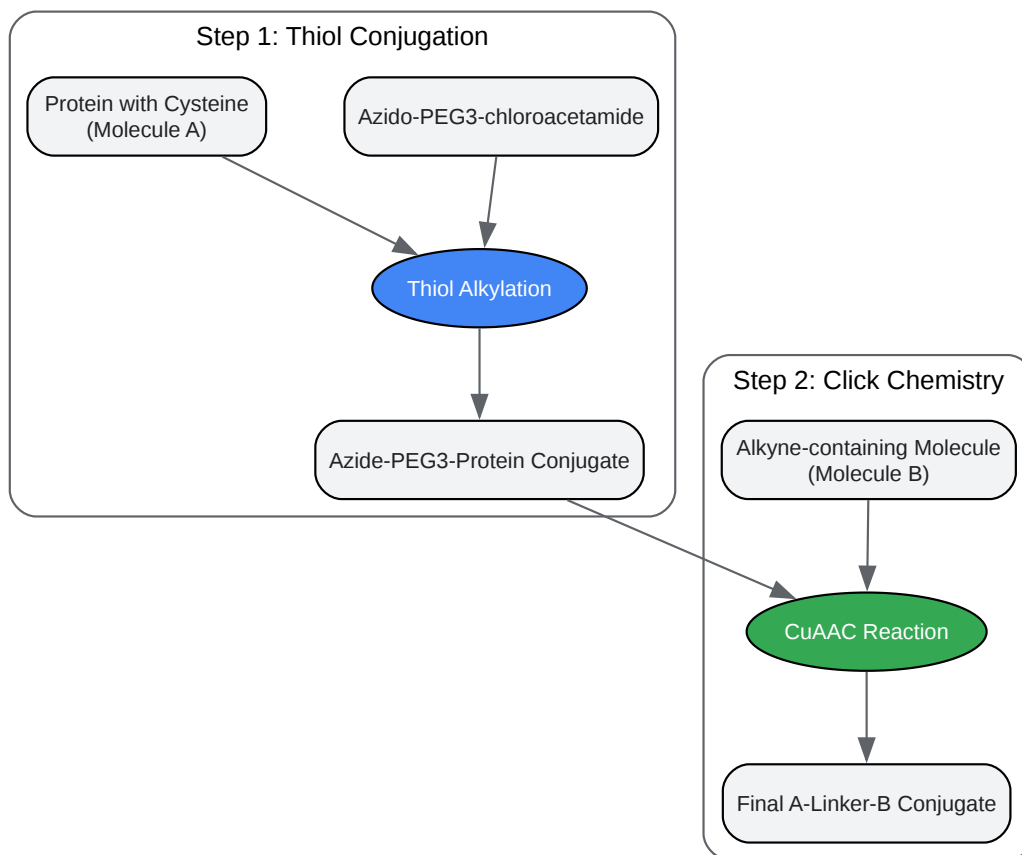
Below are diagrams illustrating the PROTAC mechanism and a general experimental workflow for utilizing **Azido-PEG3-chloroacetamide**.



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Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

General Workflow for Bifunctional Conjugation



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